molecular formula C23H25N5O2 B11252108 2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11252108
M. Wt: 403.5 g/mol
InChI Key: UHSUVVWYGOICOF-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

Preparation Methods

Industrial Production Methods: Industrial-scale production methods may involve modifications of existing synthetic pathways or novel approaches. These processes are proprietary and closely guarded by pharmaceutical companies.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions could alter its functional groups.

    Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at specific sites.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:

    Methylation: Dimethyl sulfate or methyl iodide.

    Amination: Ammonia or amine derivatives.

    Coupling Reactions: Amide bond formation using coupling agents like EDC/HOBt.

Major Products: The major products would be derivatives of the parent compound, resulting from the reactions mentioned above.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Organic Synthesis: Studying its reactivity and designing analogs.

Biology and Medicine:

    Biological Activity: Assessing its effects on cellular processes.

    Drug Development: Evaluating its pharmacokinetics and pharmacodynamics.

Industry:

    Pharmaceuticals: Potential drug development.

    Agrochemicals: Crop protection or enhancement.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-methoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O2/c1-16-15-21(28-13-5-6-14-28)27-23(24-16)26-18-11-9-17(10-12-18)25-22(29)19-7-3-4-8-20(19)30-2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,25,29)(H,24,26,27)

InChI Key

UHSUVVWYGOICOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4

Origin of Product

United States

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